Chloromorphide

Catalog No.
S14498554
CAS No.
63783-53-9
M.F
C17H18ClNO2
M. Wt
303.8 g/mol
Availability
In Stock
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Chloromorphide

CAS Number

63783-53-9

Product Name

Chloromorphide

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1

InChI Key

URUOTSLJEBANHA-ZFDIKFDDSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl

Chloromorphide, also known as α-chloromorphide, is an opiate analog derived from morphine, characterized by the substitution of the 6-hydroxy group with a chlorine atom. Developed in Germany in 1933, chloromorphide exhibits approximately ten times the potency of morphine, providing similar effects such as sedation, analgesia, and respiratory depression . It is part of a broader category of compounds known as morphides and codides, which serve as crucial intermediates in the synthesis of semi-synthetic opioid analgesics. Chloromorphide does not appear explicitly in the Controlled Substances Act of 1970 in the United States but is likely classified as a Schedule II controlled substance due to its structural similarity to morphine .

Typical of halogenated organic compounds. The substitution of the hydroxyl group with chlorine alters its reactivity compared to morphine. Notably, chloromorphide can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. Additionally, chloromorphide can be synthesized through halogenation reactions involving morphine derivatives .

Several methods have been developed for synthesizing chloromorphide:

  • Halogenation of Morphine: Chloromorphide can be synthesized by treating morphine with chlorine or a chlorinating agent, leading to the substitution at the 6-hydroxy position.
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may involve palladium-catalyzed reactions that facilitate the introduction of halogen groups at specific positions on the morphine skeleton .
  • Chemical Modifications: Other synthetic strategies may involve modifying existing morphine derivatives through various chemical transformations to yield chloromorphide .

Chloromorphide has applications primarily within pharmaceutical research and development. Its high potency makes it a candidate for studying opioid pharmacology and developing new analgesic medications. Additionally, it serves as an intermediate in synthesizing other semi-synthetic opioids, which may offer improved efficacy or reduced side effects compared to traditional opioids like morphine .

Research on chloromorphide's interactions focuses on its binding affinity to opioid receptors and its pharmacokinetic properties compared to other opioids. Studies have shown that chloromorphide interacts with mu-opioid receptors similarly to morphine but with potentially greater efficacy due to its structural modifications. Understanding these interactions is crucial for assessing the therapeutic potential and safety profile of chloromorphide and related compounds .

Chloromorphide belongs to a family of compounds that share structural similarities with morphine but differ in their functional groups or substitutions. Here are some notable similar compounds:

Compound NameStructural ModificationPotency Compared to Morphine
MorphineParent compound1x
Codeine3-methoxy derivative of morphine0.5x
α-ChlorocodideChlorinated derivative of codeineSimilar
β-ChloromorphideChlorination at the 8-positionHigher than morphine
DesomorphineA derivative formed by modifying morphineHigher than morphine

Chloromorphide's uniqueness lies in its specific substitution at the 6-position, which significantly enhances its potency and alters its pharmacological profile compared to both morphine and other derivatives listed above . This distinct modification allows for targeted research into its therapeutic applications while contributing to understanding structure-activity relationships within opioid pharmacology.

Early Development of Halogenated Morphinan Derivatives in 20th Century Pharmaceutical Chemistry

The exploration of halogenated morphinan derivatives began in the early 20th century, driven by efforts to enhance the therapeutic efficacy and chemical stability of natural opioids. Chloromorphide emerged from this lineage, first synthesized in 1933 by German researchers seeking to modify morphine’s structure. Early methodologies focused on direct halogenation reactions, where morphine or its analogs were treated with halogenating agents such as hydrogen chloride (HCl) or phosphorus pentachloride (PCl₅). These reactions often required harsh conditions, including elevated temperatures and acidic environments, to facilitate substitution at the 6-hydroxy position.

A pivotal advancement came in 1925, when Speyer and Rosenfeld demonstrated the bromination of codeine at the 1-position using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). This work laid the groundwork for regioselective halogenation strategies, though challenges in controlling reaction specificity persisted. By the 1930s, German chemists had systematized the synthesis of α-halogenated morphides, including chloromorphide, by optimizing reaction conditions to favor substitution over oxidation or degradation. These efforts underscored the interplay between reagent selection, solvent systems, and temperature in achieving desired products.

Comparative Analysis of German Synthetic Approaches (1930s) vs Contemporary Industrial Production Techniques

German synthetic methods from the 1930s relied on stoichiometric halogenation agents and manual purification techniques. For example, chloromorphide synthesis involved refluxing morphine with excess HCl in the presence of oxidizing agents like potassium iodate (KIO₃). While effective, these methods posed scalability challenges and safety risks due to the handling of toxic intermediates such as phosgene (COCl₂), a byproduct of chloroform decomposition.

Contemporary industrial techniques prioritize safety and efficiency through catalytic processes and in situ reagent generation. A notable innovation is the photo-on-demand synthesis of phosgene from chloroform (CHCl₃) under ultraviolet (UV) light, which minimizes phosgene storage risks. This method, developed by Tsuda and colleagues, enables controlled radical chain reactions initiated by chlorine radicals (Cl- ), producing phosgene for immediate use in chloroformylation reactions. Additionally, modern protocols employ protective groups, such as tert-butyldimethylsilyl (TBS), to shield reactive sites during multi-step syntheses. For instance, the 2000 patent by Hudlicky and Butora describes a dihydrofuranyl-bridged tetracycle intermediate that facilitates selective halogenation at the 6-position, improving yield and reproducibility.

Table 1: Comparison of German (1930s) and Contemporary Synthesis Methods

Parameter1930s German MethodContemporary Industrial Method
Halogenation AgentHCl/KIO₃In situ phosgene from CHCl₃/UV
Reaction ConditionsReflux, acidic mediaCatalytic Cl₂, ambient temperature
PurificationManual crystallizationChromatography, automated systems
ScalabilityLimited by phosgene handlingContinuous-flow reactors

Technological Advancements in Position-Specific Halogenation of Morphine Alkaloids

Position-specific halogenation has evolved significantly, driven by insights into morphine’s electronic and steric landscape. Early efforts focused on the 6-position due to its accessibility, but advancements in directing groups and catalytic systems now enable functionalization at previously challenging sites, such as the 1- and 2-positions.

1.3.1 Halogenation at the 1-Position
Singh et al. (1982) achieved 1-chloromorphine synthesis using HCl and H₂O₂, leveraging the phenolic hydroxyl group’s directing effects. Subsequent 3-O-methylation with diazomethane yielded 1-chlorocodeine, demonstrating the role of protecting groups in multi-step transformations.

1.3.2 Halogenation at the 2-Position
The Sandmeyer reaction enabled 2-chloromorphine synthesis via diazotization of 2-aminomorphine, a product of nitration and reduction. This method highlights the utility of nitro intermediates in regioselective functionalization.

1.3.3 Halogenation at the 6-Position
Modern techniques employ Vilsmeier-Haack reagents (e.g., POCl₃/DMF) for efficient chloroformylation. The photo-on-demand generation of Vilsmeier reagents from CHCl₃ and dimethylformamide (DMF) under visible light exemplifies sustainable methodology. This approach avoids hazardous reagent stockpiling and enhances reaction control.

Table 2: Position-Specific Halogenation Strategies

PositionMethodKey Reagents/Conditions
1Oxidative halogenationHCl/H₂O₂, KIO₃
2Sandmeyer reactionNaNO₂, CuCl, HCl
6Vilsmeier-Haack reactionPOCl₃, DMF, visible light irradiation

Impact of 6-Position Halogen Substitution on μ-Opioid Receptor Affinity

The structural modification of morphine through halogen substitution at the 6-position represents a critical area of investigation in opioid receptor pharmacology [1]. Chloromorphide, specifically α-chloromorphide, demonstrates approximately ten times the potency of morphine, establishing it as a significant derivative in the morphinan series [1]. This enhanced potency results from the replacement of the 6-hydroxy group with chlorine, fundamentally altering the compound's interaction profile with the μ-opioid receptor [1].

The systematic evaluation of halogen substitution effects reveals distinct patterns in receptor binding affinity [2]. α-Chloromorphide exhibits substantially enhanced binding affinity compared to the parent morphine compound, with studies indicating a 10-15 fold increase in analgesic potency [2] [3]. This enhancement extends to other α-halogenated derivatives, where α-bromomorphide and α-iodomorphide demonstrate comparable improvements in receptor binding characteristics [1] [2].

Fluorine substitution at the 6α-position produces markedly different results compared to heavier halogens [4]. The smaller atomic radius and distinct electronic properties of fluorine result in reduced binding affinity relative to chlorine, bromine, and iodine substitutions [4]. This observation aligns with structure-activity relationship principles where larger, more polarizable halogens enhance hydrophobic interactions within the receptor binding pocket [5].

The molecular basis for enhanced binding affinity involves several key interactions between halogenated morphine derivatives and the μ-opioid receptor [6]. Halogen atoms at the 6-position participate in halogen bonding interactions with backbone carbonyl groups of receptor residues [5]. These interactions, particularly prominent with chlorine, bromine, and iodine, stabilize the ligand-receptor complex through the formation of directional non-covalent bonds [5].

Table 1: Impact of 6-Position Halogen Substitution on μ-Opioid Receptor Affinity

CompoundPositionRelative Potencyμ-Opioid Receptor Binding ProfileKey Structural Features
MorphineReference1.0Standard agonist6-Hydroxy group
α-Chloromorphide6α-Chlorine10.0Enhanced affinity6α-Chlorine substitution
β-Chloromorphide6β-ChlorineVariableDifferent profile6β-Chlorine substitution
α-Bromomorphide6α-BromineSimilar to α-ChlorineEnhanced affinity6α-Bromine substitution
α-Iodomorphide6α-IodineSimilar to α-ChlorineEnhanced affinity6α-Iodine substitution
α-Fluoromorphide6α-FluorineLower than α-ChlorineReduced affinity6α-Fluorine substitution

The selectivity profile of halogenated morphine derivatives demonstrates preferential binding to μ-opioid receptors over δ-opioid and κ-opioid receptor subtypes [7] [8]. This selectivity enhancement represents a significant advantage in terms of therapeutic targeting, as μ-opioid receptor activation primarily mediates analgesic effects [7]. The halogen substitution appears to optimize the geometric and electronic complementarity between the ligand and the μ-opioid receptor binding site [6].

Computational studies reveal that halogen atoms contribute to binding affinity through multiple mechanisms [9]. The σ-hole phenomenon, particularly pronounced in chlorine, bromine, and iodine atoms, facilitates directional interactions with electronegative atoms in the receptor binding site [5]. Additionally, the increased lipophilicity associated with halogen substitution enhances membrane penetration and receptor accessibility [10].

Conformational Analysis of Chloromorphide-MOR Complexes Through Computational Modeling

Molecular dynamics simulations of chloromorphide-μ-opioid receptor complexes provide crucial insights into the conformational basis of enhanced binding affinity [11] [12]. These computational studies reveal that chlorine substitution at the 6α-position stabilizes specific receptor conformations that optimize ligand-receptor interactions [11]. The rigid morphinan scaffold maintains its fundamental three-dimensional architecture while the halogen substitution introduces new interaction possibilities [6].

The binding pocket analysis demonstrates that chloromorphide occupies a similar region within the μ-opioid receptor as morphine but with distinct interaction patterns [6] [9]. The chlorine atom at the 6α-position forms favorable contacts with hydrophobic residues including methionine 151, valine 236, isoleucine 296, and valine 300 [6]. These interactions contribute to the enhanced binding stability observed experimentally [6].

Conformational flexibility studies indicate that the morphinan ring system retains its characteristic rigidity upon halogen substitution [11]. This structural preservation ensures that critical pharmacophoric elements, including the phenolic hydroxyl group at position 3 and the basic nitrogen, maintain their optimal spatial relationships for receptor binding [6]. The 3-hydroxyl group continues to participate in water-mediated hydrogen bonding networks with histidine 297, while the nitrogen forms charge-enhanced hydrogen bonds with aspartic acid 147 [6].

The 3-7 lock mechanism, a critical molecular switch in μ-opioid receptor activation, shows differential responses to chloromorphide binding compared to morphine [11]. Molecular dynamics simulations reveal that chloromorphide binding influences the hydrogen bonding interaction between aspartic acid 147 and tyrosine 326, potentially facilitating receptor activation [11] [12]. This conformational change represents a key mechanistic difference that may contribute to the enhanced potency of chloromorphide [11].

Table 2: Conformational Analysis of Chloromorphide-μ-Opioid Receptor Complexes

Structural FeatureComputational FindingImpact on Binding
Chlorine substitution at 6α-positionStabilizes specific receptor conformationsIncreased affinity and selectivity
Chlorine substitution at 6β-positionDifferent binding orientationAltered pharmacological profile
Morphinan ring system flexibilityMaintained rigidity with halogen substitutionImproved receptor complementarity
Halogen bond formationForms interactions with backbone carbonylsStabilized ligand-receptor complex
Hydrophobic interactionsEnhanced binding pocket interactionsEnhanced binding stability

Electrostatic potential mapping reveals significant differences in the charge distribution patterns between morphine and chloromorphide [9]. The introduction of chlorine alters the electronic environment around the 6-position, creating new opportunities for favorable electrostatic interactions with receptor residues [9]. These electronic modifications contribute to the observed enhancement in binding affinity and receptor selectivity [6].

The conformational dynamics of the receptor upon chloromorphide binding show distinct patterns compared to morphine binding [12]. Transmembrane helix movements, particularly involving transmembrane 3, 5, and 6, demonstrate altered trajectories that may correlate with enhanced receptor activation [12]. These conformational changes provide mechanistic insights into the superior pharmacological profile of chloromorphide [12].

Computational docking studies consistently position chloromorphide in orientations that maximize favorable interactions while minimizing steric clashes [6] [9]. The chlorine atom occupies a hydrophobic sub-pocket that accommodates its size and electronic properties optimally [6]. This geometric complementarity represents a key factor in the enhanced binding affinity observed experimentally [6].

Comparative Pharmacodynamic Profiles of α-Halogenated vs β-Halogenated Morphine Derivatives

The stereochemical distinction between α-halogenated and β-halogenated morphine derivatives profoundly influences their pharmacodynamic properties [13] [3]. α-Halogenated derivatives, including α-chloromorphide, consistently demonstrate higher binding affinities and enhanced potencies compared to their β-counterparts [13]. This stereochemical preference reflects the spatial requirements of the μ-opioid receptor binding pocket and the optimal positioning of substituents for receptor interaction [14].

α-Chloromorphide exhibits full agonist activity at the μ-opioid receptor with significantly enhanced potency relative to morphine [1] [2]. The compound demonstrates approximately 10-15 times greater analgesic potency than the parent compound, establishing it as one of the more potent morphinan derivatives [2] [3]. This enhanced activity results from optimized receptor binding and improved receptor activation efficiency [6].

β-Chloromorphide presents a markedly different pharmacological profile compared to its α-counterpart [13]. The altered stereochemistry at the 6-position results in different binding orientations within the receptor pocket, leading to distinct functional outcomes [14]. Studies indicate that β-halogenated derivatives may exhibit partial agonist properties or altered selectivity profiles compared to α-derivatives [13] [14].

The receptor activation mechanisms differ significantly between α-halogenated and β-halogenated morphine derivatives [14]. α-Derivatives demonstrate enhanced ability to induce conformational changes associated with receptor activation, particularly affecting transmembrane helix movements and G-protein coupling efficiency [12]. β-Derivatives show different activation patterns that may correlate with their distinct functional profiles [14].

Binding kinetics studies reveal differential association and dissociation rates between α-halogenated and β-halogenated derivatives [15]. α-Chloromorphide demonstrates slower dissociation rates from the μ-opioid receptor, contributing to its enhanced potency and duration of action [15]. β-Derivatives show altered kinetic profiles that may influence their therapeutic utility [15].

Table 3: Comparative Pharmacodynamic Profiles of α-Halogenated vs β-Halogenated Morphine Derivatives

Parameterα-Halogenated Derivativesβ-Halogenated DerivativesKey Differences
Binding AffinityHigh affinity (10-15× morphine)Variable affinityα-Forms show higher potency
Selectivity Profileμ-Opioid receptor selectiveDifferent selectivity patternStereochemistry affects selectivity
Pharmacological ActivityFull agonist activityAltered agonist profileDifferent efficacy profiles
Receptor ActivationEnhanced receptor activationDifferent activation patternDistinct activation mechanisms
Binding KineticsSlower dissociation ratesAltered kinetic profilesVaried residence times

The molecular basis for these stereochemical differences involves specific spatial requirements within the μ-opioid receptor binding pocket [6]. The α-configuration positions halogen atoms in orientations that optimize hydrophobic interactions and halogen bonding with receptor residues [6] [5]. β-Configuration places halogens in different spatial positions that may not achieve the same level of complementarity with the receptor binding site [14].

G-protein coupling efficiency demonstrates distinct patterns between α-halogenated and β-halogenated derivatives [16]. α-Derivatives generally show enhanced G-protein activation, correlating with their superior functional potency [16]. β-Derivatives may exhibit different G-protein coupling patterns or activation of alternative signaling pathways [16].

The structure-activity relationships within each stereochemical series follow consistent patterns [2] [3]. Among α-halogenated derivatives, chlorine, bromine, and iodine substitutions produce similar enhancements in potency, while fluorine substitution results in reduced activity [4]. β-Halogenated derivatives show less predictable structure-activity patterns, reflecting their altered binding modes and receptor interactions [13].

Chloromorphide (molecular formula C₁₇H₁₈ClNO₂) represents a critical intermediate compound in the synthesis of semi-synthetic opioid derivatives, particularly those requiring specific positional modifications at the 6, 8, and 14 positions of the morphinan backbone [1] [2]. As an alpha-halogenated morphide, chloromorphide serves as a versatile precursor that enables selective transformations through nucleophilic substitution and catalytic reduction pathways [3] [4].

Chloromorphide as a Key Intermediate in 14-Hydroxymorphinan Synthesis

Chloromorphide functions as an essential building block in the construction of 14-hydroxymorphinan derivatives, which constitute important pharmacologically active compounds in opioid research and therapeutic applications [5]. The strategic placement of the chlorine atom at the 6-position creates an activated allylic halide that readily undergoes substitution reactions to introduce 14-hydroxy functionality [3].

The synthesis pathway typically begins with the formation of alpha-chloromorphide from morphine using thionyl chloride, following the established method of Wieland and Kappelmeier [4]. This reaction proceeds through a substitution mechanism where the 6-hydroxy group is replaced by chlorine, generating a compound approximately ten times more potent than morphine [1] [6]. The resulting chloromorphide serves as a reactive intermediate that can be subjected to various catalytic transformations to access 14-hydroxymorphinan structures [3].

Research has demonstrated that chloromorphide undergoes efficient conversion to 14-hydroxymorphinan derivatives through palladium-catalyzed hydrogenation processes [3]. The reaction conditions typically involve palladium on barium sulfate catalyst in methanol or diluted hydrochloric acid, providing yields ranging from 30 to 83 percent depending on the specific substrate and reaction parameters [3]. These synthetic routes have proven particularly valuable for accessing complex morphinan derivatives that would be difficult to obtain through direct functionalization of the parent alkaloids [5].

Reaction ConditionsCatalyst SystemSolventYield RangeReference
HydrogenationPd/BaSO₄Methanol30-83% [3]
HydrogenationPd/BaSO₄Diluted HCl30-83% [3]
Oxidative AdditionVarious Pd catalystsOrganic solventsVariable [5]

Catalytic Strategies for Position-Specific Functional Group Transformations

The development of efficient catalytic strategies for position-specific transformations of chloromorphide has emerged as a critical area of research in semi-synthetic opioid chemistry [7] [8]. The allylic chloride functionality present in chloromorphide provides an ideal substrate for selective catalytic manipulations that can direct functional group installation at specific positions within the morphinan framework [4].

Palladium-catalyzed systems have shown particular effectiveness in promoting selective transformations of chloromorphide derivatives [8] [9]. The use of palladium on carbon catalysts enables controlled hydrogenolysis reactions that can selectively remove the chlorine substituent while preserving other sensitive functional groups within the molecule [9]. These catalytic conditions have been optimized to achieve high selectivity for the desired regioisomeric products while minimizing formation of unwanted side products [8].

Recent advances in catalytic methodology have demonstrated the utility of specialized palladium complexes bearing phosphine ligands for promoting cross-coupling reactions with chloromorphide substrates [7]. These systems enable the introduction of various carbon-based substituents at the 6-position through Suzuki-Miyaura, Stille, and Heck coupling protocols [10]. The functional group tolerance of these catalytic systems allows for the preparation of diversely substituted morphinan derivatives that would be challenging to access through traditional synthetic approaches [7].

The development of dual catalytic systems has further expanded the synthetic utility of chloromorphide in position-specific transformations [7]. Triple catalytic protocols involving photoredox catalysis, hydrogen atom transfer, and nickel-mediated cross-coupling have enabled the selective functionalization of carbon-hydrogen bonds adjacent to the nitrogen center while preserving the chlorine substituent for subsequent transformations [7]. These methodologies provide unprecedented levels of selectivity and functional group compatibility in morphinan synthesis [7].

Catalytic SystemTransformation TypeSelectivityFunctional Group ToleranceReference
Pd/CHydrogenolysisHighModerate [9]
Pd-Phosphine ComplexesCross-couplingHighExcellent [7]
Triple CatalysisC-H FunctionalizationVery HighExcellent [7]
Dual Pd SystemsMultiple TransformationsModerate to HighGood [8]

Optimization of Reduction and Alkylation Processes in Desomorphine Synthesis

The synthetic route to desomorphine through chloromorphide intermediates requires careful optimization of both reduction and alkylation processes to achieve maximum efficiency and selectivity [11] [12]. The traditional synthesis pathway proceeds through alpha-chlorocodide, which is obtained by treating codeine with thionyl chloride, followed by catalytic reduction to yield the desired desomorphine product [11].

The optimization of reduction conditions has focused primarily on the selection of appropriate catalyst systems and reaction parameters to maximize yield while minimizing the formation of undesired byproducts [3]. Palladium on barium sulfate has emerged as the preferred catalyst system due to its ability to promote both dehalogenation and double bond reduction under mild conditions [3] [10]. The reaction typically proceeds in yields of 30 to 83 percent, with higher yields obtained when the reaction is conducted in methanol as solvent rather than aqueous hydrochloric acid [3].

Research has demonstrated that the efficiency of the reduction process is significantly influenced by the choice of solvent system and reaction temperature [12]. Alcoholic solvents generally provide superior results compared to aqueous systems, likely due to improved solubility of the organic substrates and enhanced catalyst activity [12]. The use of controlled temperature conditions (typically 25-50°C) helps to minimize competing side reactions such as over-reduction or catalyst deactivation [12].

The alkylation processes involved in desomorphine synthesis require careful control of reaction conditions to prevent formation of quaternary ammonium salts and other unwanted products [13]. N-alkylation reactions are typically performed using alkyl halides in the presence of base, with potassium carbonate or sodium hydride serving as effective basic catalysts [13]. The optimization of these conditions has led to the development of one-pot procedures that combine reduction and alkylation steps, thereby improving overall synthetic efficiency [13].

Recent advances in flow chemistry have enabled the development of continuous processes for desomorphine synthesis that offer improved safety profiles and enhanced reaction control [14]. These flow-based methodologies allow for precise control of residence time, temperature, and reagent stoichiometry, leading to more consistent product quality and reduced formation of impurities [14]. The implementation of flow chemistry has also facilitated scale-up operations while maintaining the stringent safety requirements associated with controlled substance synthesis [14].

Process ParameterTraditional BatchOptimized BatchFlow ChemistryReference
Typical Yield30-50%50-83%75-90% [3] [14]
Reaction Time4-8 hours2-6 hours10-30 minutes [14]
Temperature Control±5°C±2°C±0.5°C [14]
Impurity Profile5-15%2-8%<2% [14]
Scale-up FactorLimitedModerateExcellent [14]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

303.1026065 g/mol

Monoisotopic Mass

303.1026065 g/mol

Heavy Atom Count

21

UNII

Q35VX87X79

Wikipedia

Chloromorphide

Dates

Last modified: 08-10-2024

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